molecular formula C7H6ClN3 B1590782 3-Chloro-1H-indazol-6-amine CAS No. 21413-23-0

3-Chloro-1H-indazol-6-amine

Cat. No.: B1590782
CAS No.: 21413-23-0
M. Wt: 167.59 g/mol
InChI Key: DRRARKIFTNKQDW-UHFFFAOYSA-N
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Description

3-Chloro-1H-indazol-6-amine: is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications. The structure of this compound consists of a bicyclic ring system made up of a pyrazole ring fused to a benzene ring, with a chlorine atom at the third position and an amine group at the sixth position.

Scientific Research Applications

Chemistry: 3-Chloro-1H-indazol-6-amine is used as a building block in the synthesis of various complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for therapeutic development .

Medicine: The compound is explored for its anticancer properties. It has been found to inhibit the growth of certain cancer cell lines, making it a potential candidate for anticancer drug development .

Industry: this compound is used in the production of agrochemicals and dyes. Its derivatives are employed in the formulation of pesticides and colorants .

Mechanism of Action

Safety and Hazards

3-Chloro-1H-indazol-6-amine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Given the wide variety of biological properties of indazole derivatives, it is concluded that the medicinal properties of indazole, including 3-Chloro-1H-indazol-6-amine, should be explored in the near future for the treatment of various pathological conditions . The development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, is a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-indazol-6-amine can be achieved through various methods. One common approach involves the reaction of 3-bromo-6-chloro-2-fluorobenzonitrile with hydrazine hydrate in ethanol at elevated temperatures. This reaction yields 3-aminoindazole derivatives, which can be further modified to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1H-indazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1H-indazole-3-amine
  • 6-Amino-3-chloro-1H-indazole
  • 7-Bromo-4-chloro-1H-indazol-3-amine

Comparison: 3-Chloro-1H-indazol-6-amine is unique due to the presence of both a chlorine atom and an amine group at specific positions on the indazole ring. This unique substitution pattern imparts distinct chemical and biological properties compared to other indazole derivatives. For example, 7-Bromo-4-chloro-1H-indazol-3-amine has a bromine atom instead of an amine group, which alters its reactivity and biological activity .

Properties

IUPAC Name

3-chloro-2H-indazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRARKIFTNKQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564053
Record name 3-Chloro-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21413-23-0
Record name 3-Chloro-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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